An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the design of novel therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide, a compound of interest for researchers and scientists in drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document will serve as a procedural blueprint, offering field-proven methodologies for its characterization. We will explore the theoretical underpinnings and provide detailed experimental protocols for determining its fundamental physicochemical parameters.
The structure of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide combines the acidic sulfonamide moiety with a trifluoromethyl group on a phenolic ring, suggesting its potential as a versatile building block in medicinal chemistry. Understanding its solubility, pKa, and melting point is critical for formulation development, predicting in-vivo behavior, and optimizing structure-activity relationships.
Core Physicochemical Properties
| Physicochemical Property | Experimentally Determined Value for 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide | Comparative Data for Analogs | Rationale for Importance in Drug Discovery |
| Molecular Formula | C₇H₆F₃NO₃S | C₇H₆F₃NO₂S (3-(Trifluoromethyl)benzenesulfonamide) | Defines the elemental composition and molecular weight. |
| Molecular Weight | 241.19 g/mol | 225.19 g/mol (3-(Trifluoromethyl)benzenesulfonamide) | Influences diffusion, bioavailability, and formulation calculations. |
| Melting Point (°C) | Not available | 122 - 126 °C (3-(Trifluoromethyl)benzenesulfonamide)[1] | Indicates purity and the physical state at different temperatures, which is crucial for manufacturing and storage. |
| Boiling Point (°C) | Not available | 416.4±55.0 °C (Predicted for 5-hydroxy-2-(trifluoromethyl)benzenesulfonamide)[2] | Relevant for purification and assessing thermal stability. |
| Aqueous Solubility | Not available | Not available | A critical determinant of bioavailability and formulation strategies. Low solubility can hinder absorption. |
| pKa | Not available | 9.69 (3-Trifluoromethylbenzenesulfonamide)[3] | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard for determining the melting point of a pure crystalline solid.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.[5] The melting point is observed as an endothermic peak on the DSC thermogram.[5] This method is preferred over the traditional capillary tube method for its higher precision and the additional information it provides, such as the enthalpy of fusion.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Cool the sample back to 25 °C at a rate of 20 °C/min.
-
Perform a second heating cycle under the same conditions as the first to assess for any changes in the material's thermal behavior after melting and recrystallization.[7]
-
-
Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting endotherm on the first heating scan. The peak area of the endotherm corresponds to the enthalpy of fusion (ΔHf).
Trustworthiness: The self-validating nature of this protocol is ensured by the initial calibration with a known standard. The inclusion of a second heating run helps to identify any thermal events such as decomposition or polymorphic transitions.
Thermodynamic Aqueous Solubility Determination by the Shake-Flask Method
Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] It measures the equilibrium concentration of a compound in a saturated solution, which is a true representation of its intrinsic solubility. This method is crucial as solubility directly impacts a drug's absorption and bioavailability.[9][10]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide to a series of vials containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[8]
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
Trustworthiness: The reliability of this method comes from allowing the system to reach thermodynamic equilibrium. The use of a validated HPLC-UV method for quantification ensures accuracy and precision. Running the experiment in triplicate provides statistical confidence in the results.
pKa Determination by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13] It involves monitoring the pH of a solution as a titrant of known concentration is added.[14] The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[15] For a sulfonamide, both the sulfonamide proton and the phenolic proton are expected to be acidic.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide in a suitable solvent mixture (e.g., water with a small amount of co-solvent if necessary to ensure solubility) to a known concentration (e.g., 1 mM).
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[15]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH) into the solution.
-
-
Titration:
-
Slowly add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence point(s) will be the maximum value(s) on the first derivative plot.
-
The pKa value(s) correspond to the pH at the half-equivalence point(s).[15]
-
Trustworthiness: The accuracy of this method is dependent on the precise calibration of the pH meter and the use of a standardized titrant. The analysis of the first derivative of the titration curve provides a more accurate determination of the equivalence point compared to visual inspection of the titration curve.
Spectroscopic Characterization
While specific spectra for 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7-8 ppm), with coupling patterns determined by their substitution. The phenolic -OH and sulfonamide -NH₂ protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include O-H stretching for the phenolic hydroxyl, N-H stretching for the sulfonamide, S=O stretching (asymmetric and symmetric), and C-F stretching of the trifluoromethyl group.[16]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.19 g/mol ). The fragmentation pattern will be indicative of the structure, with potential losses of SO₂, NH₂, and other fragments.
Synthetic Approach
A plausible synthetic route for 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide can be derived from standard organic chemistry transformations, often starting from a commercially available substituted aniline or phenol. A common method for the synthesis of benzenesulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine.[17]
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide represents a molecule with significant potential in the field of drug discovery, owing to its combination of a sulfonamide group and a trifluoromethyl substituent. While a complete experimental profile of its physicochemical properties is not yet publicly documented, this guide provides the necessary framework and detailed methodologies for its thorough characterization. The robust experimental protocols for determining melting point, solubility, and pKa, along with the expected spectroscopic signatures, equip researchers with the tools to fully evaluate this compound. The application of these methods will undoubtedly facilitate its assessment as a valuable scaffold in the development of new and effective therapeutic agents.
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(Illustrative Structure)